Emtricitabine-S-oxid

Übersicht

Beschreibung

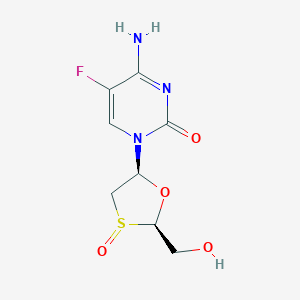

Emtricitabine S-oxide is a chemical compound with the molecular formula C8H10FN3O4S. It is a potential impurity found in commercial preparations of emtricitabine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B . Emtricitabine S-oxide is structurally related to emtricitabine, differing by the presence of an additional oxygen atom, which forms a sulfoxide group.

Wissenschaftliche Forschungsanwendungen

Emtricitabins-Oxid wird hauptsächlich als Verunreinigung in Emtricitabinpräparaten untersucht. Sein Vorhandensein und Verhalten unter verschiedenen Bedingungen sind wichtig, um die Reinheit und Stabilität von pharmazeutischen Formulierungen zu gewährleisten, die Emtricitabin enthalten . Zusätzlich dient es als Referenzverbindung in der analytischen Chemie für die Entwicklung und Validierung von Methoden zum Nachweis und zur Quantifizierung von Verunreinigungen in Arzneimittelsubstanzen .

Im Bereich der medizinischen Chemie kann Emtricitabins-Oxid verwendet werden, um die Stoffwechselwege und Abbauprodukte von Emtricitabin zu untersuchen. Das Verständnis dieser Wege ist entscheidend für die Verbesserung von Arzneimittelformulierungen und die Minimierung potenzieller Nebenwirkungen.

5. Wirkmechanismus

Als Verunreinigung hat Emtricitabins-Oxid keinen klar definierten Wirkmechanismus. Seine Stammverbindung, Emtricitabin, ist ein Nukleosid-Reverse-Transkriptase-Inhibitor, der durch Hemmung des Reverse-Transkriptase-Enzyms der HIV-1- und Hepatitis-B-Viren wirkt . Emtricitabin wird zu seiner aktiven Triphosphatform phosphoryliert, die mit natürlichen Nukleotiden konkurriert und die wachsende virale DNA-Kette beendet, wodurch die Virusreplikation verhindert wird.

Wirkmechanismus

Target of Action

Emtricitabine S-oxide, also known as Emtricitabine sulfoxide, is a major degradation product of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used for the treatment and prophylaxis of HIV . The primary target of Emtricitabine is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA .

Mode of Action

Emtricitabine S-oxide, like Emtricitabine, is likely to work by inhibiting the HIV-1 reverse transcriptase enzyme . It competes with the natural substrate deoxycytidine 5’-triphosphate and gets incorporated into the nascent viral DNA, resulting in chain termination . This prevents the transcription of HIV RNA to DNA, thereby inhibiting the replication of the virus .

Biochemical Pathways

Emtricitabine S-oxide is involved in the degradation pathways of Emtricitabine . Emtricitabine degrades over 51%, 13%, and 53% during acid, base, and oxidative degradation respectively, leading to the formation of three major degradation products, one of which is Emtricitabine S-oxide .

Pharmacokinetics

Emtricitabine, the parent compound, has a bioavailability of 93% . The elimination half-life of Emtricitabine is approximately 10 hours, and it is excreted through renal (86%) and fecal (14%) routes .

Result of Action

The parent compound emtricitabine inhibits the replication of hiv-1 and hepatitis b in various cell lines

Action Environment

The action, efficacy, and stability of Emtricitabine S-oxide are likely to be influenced by various environmental factors. It’s important to note that the parent compound Emtricitabine is sensitive to different stress conditions, including acid, base, and oxidative environments .

Safety and Hazards

Zukünftige Richtungen

Emtricitabine is used along with other medications to treat human immunodeficiency virus (HIV) infection . Although Emtricitabine does not cure HIV, it may decrease the chance of developing acquired immunodeficiency syndrome (AIDS) and HIV-related illnesses such as serious infections or cancer . It is also part of preferred initial HIV combination therapy regimens .

Biochemische Analyse

Biochemical Properties

Emtricitabine S-oxide, as a derivative of Emtricitabine, may share similar biochemical properties with its parent compound. Emtricitabine is a cytidine analogue that works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA

Cellular Effects

Emtricitabine, the parent compound, has been shown to inhibit replication of HIV-1 and hepatitis B in various cell lines

Molecular Mechanism

Emtricitabine, the parent compound, works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA

Vorbereitungsmethoden

Die Synthese von Emtricitabins-Oxid beinhaltet die Oxidation von Emtricitabin. Dies kann unter kontrollierten Bedingungen mit verschiedenen Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure erreicht werden . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Methanol oder Acetonitril und wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsverfahren für Emtricitabins-Oxid sind nicht gut dokumentiert, da es in erster Linie als Verunreinigung und nicht als Zielverbindung betrachtet wird. Das in Laborumgebungen verwendete Oxidationsverfahren kann bei Bedarf für industrielle Zwecke hochskaliert werden.

Analyse Chemischer Reaktionen

Emtricitabins-Oxid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann die Sulfoxidgruppe in eine Sulfongruppe umwandeln.

Reduktion: Die Sulfoxidgruppe kann mit Reduktionsmitteln wie Natriumborhydrid wieder in die Sulfidform (Emtricitabin) reduziert werden.

Substitution: Das Fluoratom am Pyrimidinring kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören Emtricitabin (Reduktionsprodukt) und Emtricitabinsulfon (Oxidationsprodukt).

Vergleich Mit ähnlichen Verbindungen

Emtricitabins-Oxid ähnelt anderen Nukleosid-Analoga und ihren jeweiligen Oxidationsprodukten. Einige verwandte Verbindungen umfassen:

Emtricitabin: Die Stammverbindung, ein Nukleosid-Reverse-Transkriptase-Inhibitor.

Lamivudin: Ein weiterer Nukleosid-Reverse-Transkriptase-Inhibitor, der zur Behandlung von HIV und Hepatitis B eingesetzt wird.

Zidovudin: Ein Nukleosid-Reverse-Transkriptase-Inhibitor, der zur Behandlung von HIV eingesetzt wird.

Emtricitabins-Oxid ist aufgrund seiner spezifischen Struktur und des Vorhandenseins der Sulfoxidgruppe, die es von anderen Nukleosid-Analoga und ihren Verunreinigungen unterscheidet, einzigartig .

Eigenschaften

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOMZPWPIDCLMB-YGFFCSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152128-77-3 | |

| Record name | Emtricitabine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMTRICITABINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

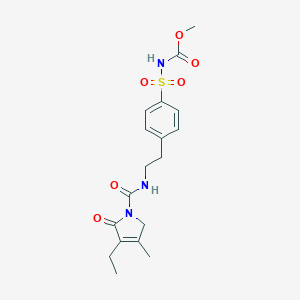

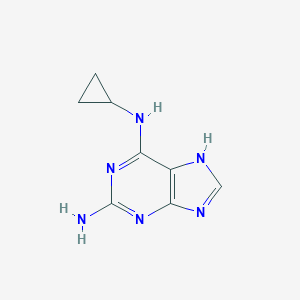

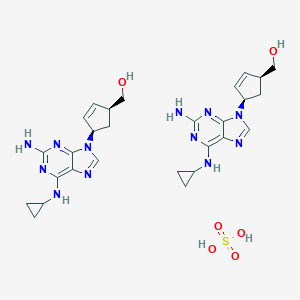

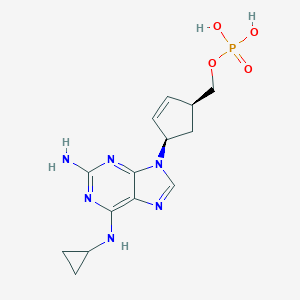

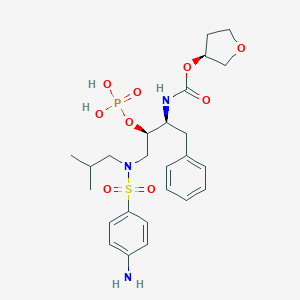

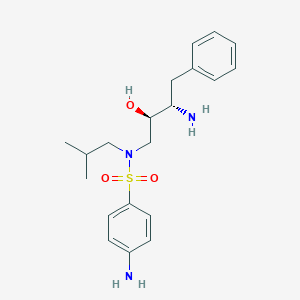

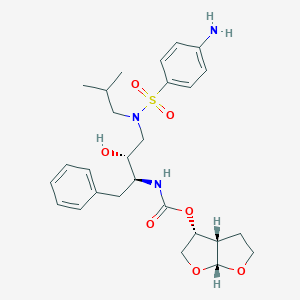

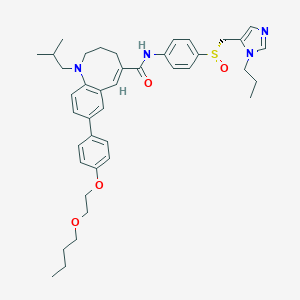

Feasible Synthetic Routes

Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?

A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.

Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?

A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)